molecular formula C9H6N2O4 B1423629 6-Nitro-1H-indole-4-carboxylic acid CAS No. 1082040-51-4

6-Nitro-1H-indole-4-carboxylic acid

Cat. No. B1423629
M. Wt: 206.15 g/mol
InChI Key: KMJKTKXSPKNVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-indole-4-carboxylic acid is a chemical compound that has been widely used in scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in many natural products. 6-Nitro-1H-indole-4-carboxylic acid is a versatile compound that has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antimicrobial, Anti-inflammatory, and Antiproliferative Activities

Compounds derived from nitroindole-2-carbohydrazides, including 6-nitro-1H-indole-4-carboxylic acid derivatives, have shown significant antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds, synthesized through various chemical reactions, demonstrated moderate to good antiproliferative activity in cell line assays, highlighting their potential in medical research and drug development (Narayana et al., 2009).

Synthesis and Pharmaceutical Applications

The synthesis of indole-2-carboxylic acid, a related compound, is crucial in preparing many pharmaceutically active agents. Various synthesis methods have been developed, emphasizing the importance of indole derivatives in pharmaceutical research (Jiang et al., 2017).

Antimicrobial and Anticancer Potential

A series of compounds including 6-nitro-1H-indole derivatives were synthesized and evaluated for their antimicrobial and anticancer potential. Some derivatives exhibited potency comparable to standard drugs against specific bacterial strains and cancer cell lines, indicating their significance in developing new therapeutic agents (Sharma et al., 2012).

Synthetic Methods and Derivatives

Various synthetic methods have been developed to create derivatives of 6-nitro-1H-indoles, which are valuable in further chemical research and potential applications in material science and biochemistry. These methods enable the production of diverse indole derivatives, expanding the scope of research in this area (Somei et al., 2014).

Electrochemistry and Supercapacitors

The position of the carboxylic substituent on indole derivatives significantly impacts the electrochemical properties and potential applications in supercapacitors. Research in this area highlights the relevance of 6-nitro-1H-indole-4-carboxylic acid and its derivatives in developing advanced materials for energy storage (Ma et al., 2015).

properties

IUPAC Name

6-nitro-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)7-3-5(11(14)15)4-8-6(7)1-2-10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJKTKXSPKNVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694618
Record name 6-Nitro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1H-indole-4-carboxylic acid

CAS RN

1082040-51-4
Record name 6-Nitro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Nitro-1H-indole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Nitro-1H-indole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.